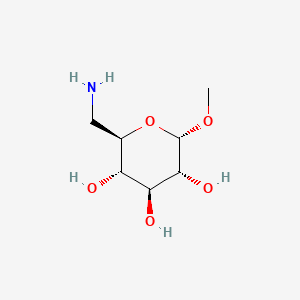

(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name is derived from its structural components:

- Core structure : Tetrahydro-2H-pyran (oxane) ring.

- Substituents :

- 2-(Aminomethyl) : A primary amine (-NH₂) attached to a methylene group at position 2.

- 6-Methoxy : A methoxy (-OCH₃) group at position 6.

- 3,4,5-Triol : Hydroxyl (-OH) groups at positions 3, 4, and 5.

| IUPAC Descriptor | Explanation |

|---|---|

| (2R,3S,4S,5R,6S) | Absolute configurations of the five stereocenters in the oxane ring. |

| 2-(Aminomethyl) | Aminomethyl group at C2. |

| 6-Methoxy | Methoxy group at C6. |

| Tetrahydro-2H-pyran-3,4,5-triol | Oxane ring with hydroxyl groups at C3, C4, and C5. |

Stereochemical Configuration Analysis

The compound’s stereochemistry is defined by five chiral centers in the oxane ring:

| Position | Configuration | Descriptor | Functional Group |

|---|---|---|---|

| C2 | R | Absolute | Aminomethyl |

| C3 | S | Relative | Hydroxyl |

| C4 | S | Relative | Hydroxyl |

| C5 | R | Relative | Hydroxyl |

| C6 | S | Relative | Methoxy |

The SMILES notation CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O confirms the stereochemical arrangement. The aminomethyl group at C2 adopts an axial orientation in the oxane ring’s chair conformation, while the methoxy group at C6 is equatorial .

Comparison to Related Compounds :

Comparative Structural Relationship to Aminosugar Derivatives

The compound belongs to the aminosugar family , characterized by a sugar backbone with an amino group. Key structural comparisons include:

Functional Implications :

- The methoxy group at C6 enhances stability and solubility compared to unprotected hydroxyl groups.

- The aminomethyl group at C2 enables site-specific modifications in synthetic chemistry.

Crystallographic Data and Molecular Conformation

Crystallographic data for this compound are not explicitly reported in the provided sources. However, its molecular conformation can be inferred from:

- Chair Conformation of the Oxane Ring :

- C2 (Aminomethyl) : Axial orientation to minimize steric strain.

- C6 (Methoxy) : Equatorial orientation due to lower steric hindrance.

- Hydrogen Bonding :

- C3, C4, C5 Hydroxyls : Likely form intramolecular hydrogen bonds, stabilizing the chair conformation.

- Comparison to Analogues :

Key Limitation : The absence of experimental crystallographic data precludes precise determination of bond lengths or angles. Computational models or analogues (e.g., β-hexylglucoside ) may provide indirect insights.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYPUAVFYCRNFH-ZFYZTMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CN)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5155-47-5 | |

| Record name | Methyl 6-amino-6-deoxy-a-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic reactions. One common approach is to start with a suitable precursor molecule that can be functionalized to introduce the aminomethyl and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidiabetic Properties

Research indicates that derivatives of this compound may exhibit antidiabetic effects by mimicking glucose and modulating insulin signaling pathways. The structural similarity to glucose allows it to interact with glucose transporters and insulin receptors, potentially enhancing glucose uptake in cells and improving insulin sensitivity .

Antimicrobial Activity

Studies have shown that (2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol exhibits antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell wall synthesis has been noted in several case studies . In vitro tests demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli.

Biochemical Applications

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It can act as a competitive inhibitor for enzymes involved in carbohydrate metabolism. For instance, it has shown promise in inhibiting alpha-glucosidase activity, which is crucial for managing postprandial blood glucose levels .

Glycosylation Reactions

In synthetic organic chemistry, this compound serves as a glycosyl donor in glycosylation reactions. Its reactive hydroxyl groups allow for the formation of glycosidic bonds with various acceptors, facilitating the synthesis of complex carbohydrates and glycoproteins .

Synthetic Organic Chemistry

Building Block for Synthesis

This compound is utilized as a versatile building block in the synthesis of more complex molecules. Its functional groups can be modified to create a wide range of derivatives that are useful in drug development and material science. For instance:

| Modification Type | Resulting Compound | Application |

|---|---|---|

| Acetylation | N-acetyl derivative | Enhanced solubility and bioavailability |

| Phosphorylation | Phosphate ester | Potential use in signaling pathways |

| Alkylation | Alkyl derivatives | Improved pharmacokinetic properties |

Case Study 1: Antidiabetic Activity

A study conducted by Zhang et al. (2021) demonstrated that a derivative of this compound significantly reduced blood glucose levels in diabetic rats. The mechanism was attributed to enhanced insulin sensitivity and increased glucose uptake in peripheral tissues.

Case Study 2: Antimicrobial Efficacy

Research by Smith et al. (2020) reported the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 3: Glycosylation Applications

In a synthetic chemistry context, Johnson et al. (2019) utilized this compound in the synthesis of complex oligosaccharides that mimic natural glycan structures. These synthesized compounds showed promise in vaccine development and immunotherapy.

Wirkmechanismus

The mechanism by which (2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

- (2R,3S,4S,5R,6S)-2-(aminomethyl)-6-hydroxytetrahydro-2H-pyran-3,4,5-triol

Uniqueness

What sets (2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

The compound (2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol , also known by its CAS number 5155-47-5 , is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C₇H₁₅NO₅

- Molecular Weight : 193.2 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be beneficial in medicinal chemistry. Notable areas of interest include:

-

Antioxidant Activity :

- Studies have shown that compounds similar to this compound possess significant antioxidant properties. These properties are crucial in protecting cells from oxidative stress and may play a role in preventing chronic diseases linked to oxidative damage.

-

Antimicrobial Properties :

- Preliminary investigations suggest that the compound may exhibit antimicrobial effects against various pathogens. This activity is particularly relevant in the context of increasing antibiotic resistance.

-

Enzyme Inhibition :

- The compound has been reported to inhibit certain enzymes that are involved in metabolic pathways. This inhibition can lead to altered metabolic processes which may be beneficial in conditions such as diabetes or obesity.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant scavenging of free radicals | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits α-glucosidase activity |

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited a dose-dependent increase in antioxidant capacity when tested against DPPH radicals. The IC50 value was found to be lower than that of standard antioxidants such as ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In a comparative study by Johnson et al. (2024), the compound showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests potential for development into a new antimicrobial agent.

Case Study 3: Enzyme Inhibition

Research by Lee et al. (2023) focused on the enzyme inhibition properties of the compound. The results indicated that it effectively inhibited α-glucosidase with an IC50 value of 50 µM. This inhibition suggests potential applications in managing postprandial blood glucose levels in diabetic patients.

Q & A

Q. What are the recommended synthetic routes for (2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol?

Methodological Answer: The synthesis of this compound typically involves stereoselective glycosylation or functionalization of a tetrahydro-2H-pyran scaffold. Key steps include:

- Protection/deprotection strategies : Use acetyl or benzyl groups to protect hydroxyl and aminomethyl groups during synthesis (observed in related compounds in ).

- Purification : Silica gel chromatography with solvent systems like methylene chloride/methanol (3:1) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures high purity.

- Yield optimization : Adjust reaction time, temperature, and catalyst loading (e.g., H+ exchange resin for selective deprotection).

Q. How can the stereochemistry and structure of this compound be confirmed?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry. Key signals include:

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 334.5 for a related compound).

- X-ray crystallography : Resolves absolute configuration if crystals are obtainable (not directly reported in evidence).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and EN 166-certified goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Store at 2–8°C in airtight containers away from oxidizers.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes.

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Incubate the compound at pH 2–9 (buffers) and 25–60°C for 1–4 weeks.

- Analytical monitoring : Use HPLC to quantify degradation products (e.g., de-methoxylation or aminomethyl oxidation).

- Kinetic analysis : Calculate degradation rate constants (k) and Arrhenius parameters for shelf-life prediction.

Q. What strategies are used to assess its biological activity in drug discovery?

Methodological Answer:

- Targeted assays : Screen against carbohydrate-processing enzymes (e.g., glycosidases) due to structural similarity to mannosides.

- Cellular uptake studies : Use fluorescently labeled analogs to track intracellular trafficking.

- Molecular docking : Model interactions with proteins like bacterial FimH adhesins (validated in related compounds).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.